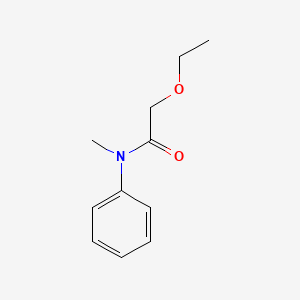

2-ethoxy-N-methyl-N-phenylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-ethoxy-N-methyl-N-phenylacetamide |

InChI |

InChI=1S/C11H15NO2/c1-3-14-9-11(13)12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

TWHMYMOTHZXDJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy N Methyl N Phenylacetamide and Analogous N,n Disubstituted Acetamides

Advanced Amide Bond Formation Strategies

The traditional methods for amide bond formation often rely on the use of stoichiometric coupling reagents, which can lead to poor atom economy and the generation of significant waste. thieme-connect.de To address these limitations, a variety of advanced strategies have been developed, emphasizing catalytic and more environmentally benign approaches.

Catalytic Approaches to N-Acylation of Amines

Catalytic methods for N-acylation represent a significant leap forward in amide synthesis, offering milder reaction conditions and improved efficiency. These approaches can be broadly categorized into metal-based catalysis, organocatalysis, and biocatalysis.

Boron-based catalysts, particularly boric acid and its derivatives, have emerged as green, inexpensive, and readily available catalysts for the direct amidation of carboxylic acids and amines. orgsyn.org These methods provide a viable alternative to traditional coupling reagents, which often suffer from environmental concerns and are unsuitable for large-scale preparations. orgsyn.org

The mechanism of boron-catalyzed amidation has been a subject of detailed investigation. It is proposed that the catalytic cycle involves the formation of various intermediates, with B–N and B–O–B linkages playing a crucial role. nih.gov Studies have shown that for catalysis to be effective, at least three free coordination sites on the boron atom are necessary, which explains why borinic acids are not competent catalysts for this transformation. nih.govrsc.org The currently accepted mechanism involves the activation of the carboxylic acid through the formation of a dimeric B–X–B motif (where X can be O or NR), which then facilitates the nucleophilic attack of the amine. nih.gov This process is often efficient even for the synthesis of sterically hindered N,N-disubstituted amides. orgsyn.org

Table 1: Examples of Boron-Catalyzed Amidation

| Catalyst | Substrates | Product | Yield (%) | Reference |

| Boric Acid | Cinnamic acid, Furfurylamine | N-furylmethylcinnamamide | - | orgsyn.org |

| Boric Acid | 4-Nitrobenzoic acid, Ammonia | 4-Nitrobenzamide | - | orgsyn.org |

| Borate Ester | Benzoic acid, 4-Phenylbutylamine | N-(4-Phenylbutyl)benzamide | High | chemrxiv.org |

| Borate Ester | Phenylacetic acid, 2-Aminopyridine | 2-Phenyl-N-(pyridin-2-yl)acetamide | Moderate | chemrxiv.org |

Yields were reported as high or moderate without specific percentages in the source material.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis and offers a powerful tool for amide bond formation. mdpi.com These catalysts operate through various activation modes, including covalent and non-covalent interactions. nih.gov For amide synthesis, organocatalysts can activate either the carboxylic acid or the amine, facilitating the N-acylation process under mild conditions. mdpi.com

A notable example is the use of chiral organocatalysts, such as those derived from cinchona alkaloids or proline, to achieve enantioselective transformations. nih.govresearchgate.net For instance, the aza-Mannich reaction, catalyzed by a simple cinchona alkaloid, can be used to synthesize chiral thiazolone derivatives with high diastereo- and enantioselectivities. nih.gov While direct applications to 2-ethoxy-N-methyl-N-phenylacetamide are not explicitly detailed, the principles of organocatalytic amidation are broadly applicable to the synthesis of a wide range of N,N-disubstituted acetamides. The development of one-pot, multi-component reactions powered by organocatalysis further enhances the efficiency and molecular complexity achievable in a single synthetic operation. mdpi.com

Biocatalysis, utilizing enzymes for chemical transformations, offers unparalleled selectivity and operates under environmentally benign conditions. thieme-connect.de Hydrolases, particularly lipases, are a class of enzymes that have been extensively used for amide synthesis. thieme-connect.de For instance, Candida antarctica lipase (B570770) B (CALB) has demonstrated high catalytic activity for amidation reactions in anhydrous organic media, using an amine as the nucleophile. nih.gov

This enzymatic approach is advantageous due to its high chemo-, regio-, and stereoselectivity, often avoiding the need for protecting groups and preventing undesired side reactions like epimerization. thieme-connect.de The synthesis of N-substituted fatty acid amides has been successfully achieved with significant yields using enzymatic catalysis. google.com While the direct enzymatic synthesis of 2-ethoxy-N-methyl-N-phenylacetamide is not specifically documented, the broad substrate scope of enzymes like lipases suggests its feasibility. nih.govmdpi.com The use of enzymes for the N-amidation of N-heterocyclic compounds further underscores the potential of biocatalysis in synthesizing complex amide-containing molecules. mdpi.com

Table 2: Examples of Enzymatic Amidation

| Enzyme | Substrates | Product | Reference |

| Candida antarctica lipase B (CALB) | Carboxylic acids, Amines | Various amides | nih.gov |

| Acyltransferase | Organic acids, Amines | N-substituted fatty acid amides | google.com |

One-Pot Synthetic Procedures

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. google.com Several one-pot methodologies have been developed for the synthesis of N,N-disubstituted acetamides and related structures.

For example, a one-pot, three-component condensation reaction can be employed to synthesize N-Mannich bases, which are structurally related to N,N-disubstituted amides. nih.gov This method involves the reaction of an amine, an aldehyde (like formaldehyde), and a nucleophilic compound in a single step. nih.gov Another approach involves the one-pot synthesis of N,N'-disubstituted ureas and carbamates from N-acylbenzotriazoles, which proceeds through an acyl-azide intermediate and a Curtius rearrangement. rsc.org

Furthermore, a one-pot method for the decarboxylative acylation of aromatic amines using diethyl malonate has been reported to produce homologated amides in good yields. google.com The synthesis of 1,2,4-trisubstituted 1H-imidazoles via a one-pot, four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) also highlights the power of this strategy. organic-chemistry.org A one-pot method for producing a 2-methoxy-N-(2-nitro-5-thiophenyl) phenylacetamide has also been disclosed, which utilizes thionyl chloride for the chlorination reaction in a nonpolar organic solvent. google.com The direct conversion of nitriles to N-substituted amides in refluxing water has also been achieved in a one-pot process. researchgate.net

Exploitation of Precursor Reactivity in Derivatization

The strategic manipulation of precursor reactivity is a key aspect of synthesizing complex molecules like 2-ethoxy-N-methyl-N-phenylacetamide. The synthesis often involves the preparation of key intermediates that are then further functionalized.

For instance, the synthesis of novel phenylacetamide derivatives can start from the preparation of a substituted propanoic acid, which is then converted to the corresponding propanamide. googleapis.com This amide can then undergo further reactions to introduce the desired substituents. The synthesis of N-phenylacetamide derivatives containing thiazole (B1198619) moieties showcases a multi-step sequence involving aniline (B41778) protection, amide formation, deprotection, conversion to isothiocyanates, formation of thioureas, and final condensation to yield the target compounds. nih.gov

Green Chemistry Principles in Amide Synthesis

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov In the context of amide synthesis, this translates to developing catalytic methods that are highly efficient, utilize renewable resources, and operate in non-toxic, recyclable solvents. nih.govmdpi.com The American Chemical Society Green Chemistry Institute® Pharmaceutical Roundtable has identified catalytic amide bond formation as a critical area for research and development. mdpi.comsigmaaldrich.com

Sustainable Catalytic Processes

The development of catalytic methods for amide synthesis is a significant step towards more sustainable chemical manufacturing. ucl.ac.uk These processes offer milder reaction conditions and improved atom economy compared to traditional methods. sciepub.commdpi.com A variety of catalytic systems have been explored for the direct amidation of carboxylic acids with amines, a more environmentally friendly approach than using pre-activated carboxylic acid derivatives. sciepub.com

Catalytic Systems for Amide Synthesis:

Boric Acid Catalysis: Boronic acids have been identified as effective catalysts for the direct amidation of carboxylic acids. ucl.ac.uksciepub.com The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride, which then reacts with the amine to form the amide and regenerate the catalyst. sciepub.com This method offers a simple and high-yielding route to amides. sciepub.com

Transition Metal Catalysis: Transition metals like ruthenium and palladium have been employed in the dehydrogenative coupling of alcohols and amines to produce amides, with the liberation of hydrogen gas as the only byproduct. sigmaaldrich.com Manganese-based catalysts have also been reported for the methoxymethylation of primary amides using methanol, showcasing a novel and sustainable approach. rsc.org

Enzymatic Catalysis: Biocatalysis, utilizing enzymes such as Candida antarctica lipase B (CALB), presents a green and efficient method for amide bond formation. nih.govrsc.org These reactions can be performed under mild conditions and often in greener solvents, yielding pure amides with high conversions and yields. nih.gov The enzymatic approach avoids the need for harsh reagents and simplifies product purification. nih.gov

Organocatalysis: Small organic molecules can also catalyze amide bond formation. For instance, the use of a CTAB (cetyltrimethylammonium bromide) surfactant in combination with an oxidizing agent has been shown to facilitate the synthesis of activated amides from aldehydes. acs.org

The following table summarizes various catalytic systems used in the synthesis of amides, highlighting the catalyst, substrates, and general reaction conditions.

| Catalyst System | Substrate 1 | Substrate 2 | Reaction Conditions | Reference |

| Boric Acid | Carboxylic Acid | Amine | Homogeneous catalysis | sciepub.com |

| Ruthenium Complex | Alcohol | Amine | Dehydrogenative coupling | sigmaaldrich.com |

| Candida antarctica lipase B (CALB) | Carboxylic Acid | Amine | Enzymatic, green solvent | nih.gov |

| Manganese(I) Complex | Primary Amide | Methanol | Interrupted borrowing hydrogen strategy | rsc.org |

| CTAB/tBuOOH | Aldehyde | Nucleophile | Organocatalytic, nonaqueous | acs.org |

Exploration of Alternative Solvent Systems

The choice of solvent plays a crucial role in the environmental impact of a chemical process. rsc.org Traditional amide synthesis often utilizes hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.orgrsc.org Research has therefore focused on identifying and validating greener alternative solvents. rsc.orgrsc.org

Green Solvents for Amide Synthesis:

A number of more environmentally benign solvents have been evaluated for their efficacy in amide coupling reactions. rsc.orgrsc.org These include bio-derived solvents and other neoteric solvents with favorable safety and environmental profiles. rsc.orgbohrium.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from biomass, 2-MeTHF has emerged as a promising green alternative to traditional solvents in amide synthesis. rsc.orgresearchgate.net

Cyclopentyl methyl ether (CPME): This ether is another green solvent that has been successfully used in enzymatic amidation reactions. nih.gov

Dimethyl carbonate (DMC): DMC is considered an effective and more environmentally friendly replacement for solvents like DCM and DMF in amidation processes. rsc.org

Water: As the ultimate green solvent, water is an attractive medium for amide bond formation. nsf.gov Recent developments have focused on creating water-compatible coupling systems to overcome the challenges associated with performing these reactions in an aqueous environment. bohrium.comnsf.gov

Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than their individual components. DESs are being explored as green reaction media for various chemical transformations, including amide synthesis. researchgate.net

The table below presents a comparison of different solvents used in amide synthesis, noting their classification and performance in amidation reactions.

| Solvent | Classification | Performance in Amidation | Reference |

| Dichloromethane (DCM) | Hazardous | Traditional solvent, effective but toxic | rsc.orgrsc.org |

| N,N-Dimethylformamide (DMF) | Hazardous | Traditional solvent, effective but toxic | rsc.orgrsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green, Bio-derived | Effective replacement for DCM and DMF | rsc.orgresearchgate.net |

| Cyclopentyl methyl ether (CPME) | Green | Effective in enzymatic amidation | nih.gov |

| Dimethyl carbonate (DMC) | Green | Effective replacement for DCM and DMF | rsc.org |

| Water | Green, Benign | Promising, requires compatible coupling agents | nsf.gov |

| Deep Eutectic Solvents (DESs) | Green, Neoteric | Emerging green reaction media | researchgate.net |

Spectroscopic and Structural Data for 2-ethoxy-N-methyl-N-phenylacetamide Remains Elusive in Publicly Available Research

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific experimental data for the chemical compound 2-ethoxy-N-methyl-N-phenylacetamide . Despite targeted inquiries for its spectroscopic and structural characterization, no dedicated studies detailing its Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy (IR and Raman) data could be located.

The initial research strategy aimed to gather detailed information on the advanced spectroscopic characterization and structural elucidation of 2-ethoxy-N-methyl-N-phenylacetamide, with a specific focus on its ¹H NMR, ¹³C NMR, and conformational behavior, as well as its Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopic profiles. However, the search results did not yield any peer-reviewed articles, database entries, or supplementary materials that provide this specific information.

While data for structurally related compounds—such as N-methyl-N-phenylacetamide, 2-chloro-N-methyl-N-phenylacetamide, and various other N-substituted or ethoxy-phenyl acetamides—are available, the strict requirement to focus solely on 2-ethoxy-N-methyl-N-phenylacetamide prevents the inclusion of this analogous data. Extrapolating from related structures would not provide the scientifically accurate and specific analysis required for the requested article.

Similarly, investigations into the synthesis of this compound, which would typically include its characterization data, did not yield relevant results. A paper detailing the synthesis of the closely related 2-hydroxy-N-methyl-N-phenyl-acetamide was identified; however, the substitution of a hydroxyl group for the ethoxy group fundamentally alters the molecule's spectroscopic properties.

Consequently, due to the absence of specific experimental data for 2-ethoxy-N-methyl-N-phenylacetamide in the searched scientific literature, it is not possible to provide the detailed analysis and data tables as outlined in the initial request. Further research or de novo synthesis and analysis would be required to generate the specific spectroscopic information for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethoxy N Methyl N Phenylacetamide

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Amide-Type Normal Modes of Vibration

The vibrational spectrum of 2-ethoxy-N-methyl-N-phenylacetamide is characterized by several distinct amide-type normal modes. These modes, which arise from the vibrations of the amide group (-CON-), are sensitive to the local molecular environment and conformation. Key amide bands, by analogy with related N-phenylamides and N-methylacetamide, provide significant structural information. nih.govrsc.orgresearchgate.net

The Amide I band, primarily associated with the C=O stretching vibration, is a strong indicator of the carbonyl group's environment. For tertiary amides like 2-ethoxy-N-methyl-N-phenylacetamide, this band is typically observed in the region of 1630-1670 cm⁻¹. The precise frequency can be influenced by factors such as hydrogen bonding and the electronic effects of neighboring substituents.

The Amide II and Amide III bands are more complex, arising from a mixture of N-H in-plane bending and C-N stretching vibrations. However, in N,N-disubstituted amides such as 2-ethoxy-N-methyl-N-phenylacetamide, the absence of an N-H bond means the Amide II band is absent. Instead, a band in a similar region may arise from the asymmetric stretching of the C-N-C moiety. The Amide III band, typically found in the 1200-1300 cm⁻¹ range, is a result of coupled C-N stretching and Cα-H bending vibrations.

The presence of the ethoxy and methyl groups introduces additional vibrational modes. The C-O-C stretching vibrations of the ethoxy group are expected in the 1150-1085 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The various C-H stretching and bending vibrations of the methyl and ethyl groups, as well as the phenyl ring, further populate the infrared spectrum.

A detailed analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a complete assignment of the observed spectral bands and provides insight into the molecule's conformational properties. mdpi.com

Table 1: Characteristic Amide Vibrational Modes

| Amide Band | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide I | C=O stretch | 1630 - 1670 |

| Amide II | N-H bend and C-N stretch (absent in N,N-disubstituted amides) | ~1550 |

| Amide III | C-N stretch and Cα-H bend | 1200 - 1300 |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of 2-ethoxy-N-methyl-N-phenylacetamide. rsc.orgekb.egsielc.comsigmaaldrich.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to four or more decimal places. This level of accuracy allows for the determination of the elemental composition of the molecule.

For 2-ethoxy-N-methyl-N-phenylacetamide (C₁₁H₁₅NO₂), the exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). The experimentally determined m/z value from an HRMS analysis should match this calculated exact mass within a very narrow tolerance (typically < 5 ppm), thus confirming the elemental formula and, by extension, the molecular weight.

Fragmentation patterns observed in the mass spectrum provide further structural information. Electron ionization (EI) can lead to characteristic fragments. For instance, cleavage of the C-C bond adjacent to the carbonyl group could result in the formation of an acylium ion. The fragmentation of the ethoxy group and the phenyl ring would also produce distinct ions, aiding in the piecing together of the molecular structure.

Table 2: High-Resolution Mass Spectrometry Data for a Related Compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 194.1175 | 194.1172 | -1.5 |

| [M+Na]⁺ | 216.1000 | 216.0994 | -2.8 |

Note: This table is illustrative and shows typical HRMS data for a compound with a similar molecular weight.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of 2-ethoxy-N-methyl-N-phenylacetamide is expected to be dominated by absorptions arising from the phenylacetamide chromophore.

The phenyl ring itself exhibits characteristic absorptions. The π → π* transitions of the aromatic system typically give rise to a strong absorption band (the E₂ band) around 200-210 nm and a weaker, structured band (the B band) in the region of 250-270 nm.

The amide group also possesses a chromophore, with a weak n → π* transition typically occurring at longer wavelengths (around 210-230 nm) and a stronger π → π* transition at shorter wavelengths (below 200 nm). The overlap and interaction of the phenyl and amide chromophores in 2-ethoxy-N-methyl-N-phenylacetamide will influence the positions and intensities of these absorption bands.

The solvent environment can also affect the UV-Vis spectrum. Polar solvents may cause a shift in the absorption maxima (a solvatochromic shift) due to stabilization of the ground or excited states. Studying these shifts can provide further insight into the nature of the electronic transitions.

Table 3: Expected UV-Vis Absorption Maxima

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Phenyl Ring (E₂ band) | ~200 - 210 |

| π → π* | Phenyl Ring (B band) | ~250 - 270 |

| n → π* | Amide | ~210 - 230 |

| π → π* | Amide | < 200 |

Crystallographic Investigations and Solid State Architecture of 2 Ethoxy N Methyl N Phenylacetamide Derivatives

Single-Crystal X-ray Diffraction Analysis

The analysis of closely related structures, such as 2-chloro-N-methyl-N-phenylacetamide, offers a blueprint for the likely molecular arrangement and crystal packing of 2-ethoxy-N-methyl-N-phenylacetamide. In the case of 2-chloro-N-methyl-N-phenylacetamide, the molecule crystallizes in a monoclinic system with the P2/c space group. researchgate.net The non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. researchgate.net This planarity of the acetamide (B32628) backbone, coupled with the orientation of the phenyl ring, dictates how the molecules pack in the crystal lattice.

Table 1: Crystal Data and Structure Refinement for 2-chloro-N-methyl-N-phenylacetamide

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₀ClNO |

| Formula weight | 183.63 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2/c |

The conformation of a molecule in the solid state is a result of a delicate balance between intramolecular steric effects and intermolecular packing forces. For N-substituted acetamides, a key conformational feature is the dihedral angle between the plane of the amide group and the phenyl ring. In 2-chloro-N-methyl-N-phenylacetamide, this dihedral angle is a significant 87.07 (5)°. researchgate.net This near-perpendicular arrangement minimizes steric hindrance between the substituents on the nitrogen atom and the phenyl ring.

Analysis of Intermolecular Interactions

The stability and properties of a molecular crystal are largely governed by the network of intermolecular interactions. These non-covalent forces dictate the crystal packing and can have a profound impact on the material's physical characteristics.

In the absence of a classic N-H donor in N,N-disubstituted acetamides like 2-ethoxy-N-methyl-N-phenylacetamide, the hydrogen bonding landscape is dominated by weaker C-H···O interactions. The carbonyl oxygen of the acetamide group is a potent hydrogen bond acceptor. In the crystal structure of 2-chloro-N-methyl-N-phenylacetamide, weak intermolecular C-H···O hydrogen bonds play a significant role in stabilizing the packing arrangement. researchgate.net Similar interactions are observed in other N-phenylacetamide derivatives, where they can lead to the formation of chains or more complex three-dimensional networks. nih.gov

The presence of the ethoxy group in 2-ethoxy-N-methyl-N-phenylacetamide introduces an additional ether oxygen atom which can also act as a hydrogen bond acceptor. This could lead to a more intricate network of C-H···O interactions involving both the carbonyl and ether oxygens, potentially influencing the crystal packing and polymorphism of the compound. While N-H···O bonds are absent, the study of related primary and secondary amides reveals the prevalence of such interactions in forming robust supramolecular synthons. researchgate.net

For related acetanilide (B955) derivatives, Hirshfeld surface analysis has revealed the dominance of H···H, H···O, and H···C contacts. nih.govmdpi.com For instance, in one study of acetoacetanilide-based products, H···H interactions accounted for a significant portion of the Hirshfeld surface, indicating the importance of van der Waals forces in the crystal packing. mdpi.com The analysis of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide showed that the most significant contacts in the crystal are H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, and H⋯O/O⋯H. nih.gov It is expected that a Hirshfeld surface analysis of 2-ethoxy-N-methyl-N-phenylacetamide would reveal a similar pattern, with a significant contribution from H···O contacts due to the presence of the carbonyl and ethoxy oxygen atoms. The fingerprint plots would likely show characteristic spikes corresponding to these C-H···O interactions.

X-ray Scattering Studies on Crystallization Behavior

X-ray scattering techniques, particularly powder X-ray diffraction (PXRD), are indispensable tools for studying the crystallization behavior of pharmaceutical compounds. nih.gov While SCXRD provides detailed structural information of a single crystal, PXRD is used to analyze bulk crystalline material, making it ideal for monitoring crystallization processes, identifying different polymorphic forms, and assessing the degree of crystallinity. mdpi.com

The crystallization of a pharmaceutical solid from a solution is a complex process that can result in different crystal forms (polymorphs) or an amorphous solid, each with distinct physical properties. rjptonline.org X-ray diffraction can be used to monitor the transformation from an amorphous to a crystalline state or between different polymorphic forms during processing steps like grinding or drying. rigaku.com The PXRD pattern of a crystalline solid consists of sharp Bragg peaks at specific 2θ angles, which are characteristic of its crystal lattice. In contrast, an amorphous solid produces a broad halo, indicating the absence of long-range order. nih.gov

For a compound like 2-ethoxy-N-methyl-N-phenylacetamide, X-ray scattering studies would be crucial in developing a robust crystallization process to ensure the consistent production of the desired solid form. These studies would involve analyzing the PXRD patterns of samples obtained under different crystallization conditions (e.g., solvent, temperature, cooling rate) to identify and characterize any polymorphs or amorphous content.

Wide Angle X-ray Diffraction (WAXD) Analysis

Wide Angle X-ray Diffraction (WAXD), also known as Wide Angle X-ray Scattering (WAXS), is a fundamental technique for probing the atomic-scale structure of materials. ndhu.edu.twwikipedia.orglibretexts.org It is particularly effective in determining the degree of crystallinity, identifying crystalline phases (polymorphs), and measuring the unit cell parameters of a crystalline solid. wikipedia.orgmeasurlabs.com The technique involves irradiating a sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). libretexts.org

For a crystalline substance like 2-ethoxy-N-methyl-N-phenylacetamide, a WAXD experiment would be expected to produce a diffraction pattern characterized by a series of sharp peaks, known as Bragg peaks. The position of these peaks is dictated by Bragg's Law and is related to the spacing between crystal lattice planes. Each crystalline form of a compound will produce a unique WAXD pattern, making it a powerful tool for polymorph screening and identification.

In the case of N-phenylacetamide derivatives, crystallographic studies on analogous compounds reveal that the supramolecular assembly is often directed by hydrogen bonds. nih.govresearchgate.net However, as 2-ethoxy-N-methyl-N-phenylacetamide is an N,N-disubstituted acetamide, it lacks a hydrogen-bond donor on the amide nitrogen. nih.gov Consequently, its crystal packing would likely be dominated by weaker C-H···O interactions and π-π stacking between the phenyl rings, similar to other N,N-disubstituted acetamides. nih.gov

A hypothetical WAXD analysis of a crystalline powder sample of 2-ethoxy-N-methyl-N-phenylacetamide would yield a diffractogram from which key structural information could be extracted. The degree of crystallinity could be assessed by comparing the integrated intensity of the sharp diffraction peaks to any broad, amorphous halo. ndhu.edu.tw The precise 2θ positions and relative intensities of the peaks could be used to identify the specific crystalline form.

Hypothetical WAXD Data for a Crystalline Form of 2-ethoxy-N-methyl-N-phenylacetamide

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 45 |

| 12.2 | 7.2 | 100 |

| 17.0 | 5.2 | 80 |

| 19.8 | 4.5 | 65 |

| 21.5 | 4.1 | 90 |

| 24.7 | 3.6 | 50 |

| 28.1 | 3.2 | 30 |

This table is for illustrative purposes and represents the type of data that would be obtained from a WAXD experiment.

Small Angle X-ray Scattering (SAXS) Measurements

Small Angle X-ray Scattering (SAXS) is a complementary technique to WAXD that provides information about larger-scale structural features, typically in the range of 1 to 100 nanometers. wikipedia.orgmalvernpanalytical.comsc.edu While WAXD probes the arrangement of atoms within a crystal lattice, SAXS is sensitive to nanoscale density variations, such as those arising from porosity, nanoparticles, or the long-range order in partially ordered systems like liquid crystals or block copolymers. wikipedia.orgsc.eduyoutube.com

For a simple, crystalline small molecule like 2-ethoxy-N-methyl-N-phenylacetamide, a SAXS experiment on a pure, dense powder would not typically be expected to show significant scattering features, as the material is generally homogeneous on the length scales probed by SAXS. However, SAXS can become a valuable tool under specific circumstances.

For instance, if derivatives of 2-ethoxy-N-methyl-N-phenylacetamide were formulated into a nanocomposite, a drug delivery system, or a mesoporous material, SAXS could be used to characterize the size, shape, and distribution of these larger structures. malvernpanalytical.comsc.edu The analysis of the scattering curve at very small angles can reveal the average size of nanoparticles or the pore size distribution in a porous matrix. malvernpanalytical.com

The experimental setup for SAXS involves a longer sample-to-detector distance than in WAXD, allowing for the measurement of scattering at much smaller angles (typically below 5 degrees 2θ). libretexts.orgmalvernpanalytical.com The resulting data is a plot of scattering intensity versus the scattering vector, q, where q is related to the scattering angle and the wavelength of the X-rays.

Hypothetical SAXS Data for a Nanostructured Formulation of a 2-ethoxy-N-methyl-N-phenylacetamide Derivative

| Scattering Vector (q) (nm⁻¹) | Intensity (arbitrary units) | Structural Feature Probed |

| 0.1 - 0.5 | High, decreasing with q | Size and shape of aggregates |

| 0.8 | Broad peak | Characteristic distance between pores |

| 1.5 | Shoulder | Internal structure of nanoparticles |

This table is for illustrative purposes and represents the type of data that would be obtained from a SAXS experiment on a nanostructured system.

Computational and Theoretical Studies of 2 Ethoxy N Methyl N Phenylacetamide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

No published studies employing DFT or ab initio methods specifically for 2-ethoxy-N-methyl-N-phenylacetamide were identified. Such studies would be invaluable for understanding the molecule's fundamental properties.

Electronic Structure Analysis

A detailed analysis of the electronic structure of 2-ethoxy-N-methyl-N-phenylacetamide is not available in the current scientific literature.

There are no reported calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for 2-ethoxy-N-methyl-N-phenylacetamide. This information is crucial for predicting the chemical reactivity and kinetic stability of a molecule.

No data on the Mulliken charge distribution or natural charges for the atoms within 2-ethoxy-N-methyl-N-phenylacetamide has been published. This analysis would provide insight into the partial charges on each atom and the molecule's polarity.

An Electron Localization Function (ELF) analysis, which helps in understanding the nature of chemical bonds, has not been performed for 2-ethoxy-N-methyl-N-phenylacetamide according to available literature.

There are no published Molecular Electrostatic Potential (MESP) maps for 2-ethoxy-N-methyl-N-phenylacetamide. MESP analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

A Natural Bond Orbital (NBO) analysis, which provides a detailed understanding of bonding interactions and charge delocalization, has not been reported for 2-ethoxy-N-methyl-N-phenylacetamide.

Geometrical Optimization and Structural Parameters

The foundational step in the computational analysis of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms in space. This is typically achieved using methods like Density Functional Theory (DFT). For analogous compounds such as 2-chloro-N-methyl-N-phenylacetamide, DFT calculations have been successfully employed to determine these parameters. researchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles

Following geometrical optimization, key structural parameters including bond lengths, bond angles, and dihedral angles can be extracted. This data provides a static, three-dimensional picture of the molecule in its lowest energy state. For the related compound 2-chloro-N-methyl-N-phenylacetamide, experimental X-ray diffraction data has provided precise measurements of its crystal structure. researchgate.net In this structure, the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. A significant feature is the dihedral angle between this plane and the benzene (B151609) ring, which is 87.07 (5)°. researchgate.net The nitrogen atom's geometry and the N-C bond lengths often indicate the extent of π-electron delocalization involving the carbonyl group. researchgate.net

Table 1: Selected Theoretical Structural Parameters for Phenylacetamide Derivatives (Note: Data for the specific title compound is not available in the cited literature; the table illustrates typical parameters for related structures.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (°) |

| Dihedral Angle | Plane 1 | - | Plane 2** | - | ~87° |

| Dihedral Angle | C(phenyl) | N | C(carbonyl) | O | Varies |

| Dihedral Angle | C(phenyl) | C(phenyl) | N | C(methyl) | Varies |

| Bond Angle | C(phenyl) | N | C(carbonyl) | - | ~120° |

| Bond Angle | C(methyl) | N | C(carbonyl) | - | ~120° |

| Bond Length | N | C(carbonyl) | - | - | ~1.35 Å |

| Bond Length | N | C(phenyl) | - | - | ~1.44 Å |

| Plane 1: Non-hydrogen atoms excluding the phenyl group. | |||||

| **Plane 2: Benzene ring. |

Conformational Analysis and Rotational Barriers

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. The amide bond (C-N) in acetanilides has a significant barrier to rotation due to its partial double bond character. Furthermore, rotation around the N-phenyl bond and the bonds within the ethoxy group creates a complex potential energy surface with multiple local minima. For substituted acetanilides, the orientation of the acetamide (B32628) group relative to the phenyl ring is of particular interest, as it influences molecular packing and intermolecular interactions. researchgate.net In some structures, the acetamide group can be significantly twisted out of the phenyl plane due to steric hindrance from ortho substituents. researchgate.net

Reactivity Indices and Local Reactivity Analysis (e.g., Fukui Functions)

Conceptual DFT provides powerful tools for predicting chemical reactivity. Reactivity indices like electronegativity, hardness, and the Fukui function help in understanding and predicting the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function is particularly valuable as it identifies these reactive sites on an atom-by-atom basis. ymerdigital.com For a molecule with a similar ethoxy-phenol structure, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute Fukui functions, successfully identifying the electrophilic and nucleophilic centers. ymerdigital.com This analysis is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

Aromaticity Assessment in Substituted Phenyl Rings

The electronic and magnetic properties of the phenyl ring are key to its character. Aromaticity is a fundamental concept used to describe the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. While the phenyl ring in 2-ethoxy-N-methyl-N-phenylacetamide is expected to be aromatic, the influence of the N-methyl-N-acetamide and ethoxy substituents on the degree of aromaticity can be quantified using computational methods. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations are widely used for this purpose. These methods calculate the magnetic shielding at the center of the ring, where a more negative value typically indicates stronger aromatic character.

Solvation Effects and Solvatochromic Studies

The behavior of a molecule can change significantly in the presence of a solvent. Computational solvation models are used to study these effects. These models can be broadly categorized into explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov The Polarizable Continuum Model (PCM) is a widely used implicit method. researchgate.net Studies on similar amide structures have utilized mixed discrete/continuum models to investigate specific interactions like hydrogen bonding with solvent molecules while accounting for bulk solvent effects. nih.gov These studies are essential for predicting properties like solubility and for understanding reaction mechanisms in solution.

Molecular Dynamics Simulations

While quantum mechanical calculations provide insights into static properties, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules based on a force field, providing a detailed picture of conformational changes, intermolecular interactions, and solvent effects on a nanosecond or longer timescale. For phenylacetamide derivatives that have shown biological activity, MD simulations have been used to understand their interactions with biological targets, such as enzymes, by simulating the protein-ligand complex over time. nih.gov Such simulations can reveal the stability of binding poses and the key interactions that contribute to binding affinity.

No Scientific Data Found for 2-ethoxy-N-methyl-N-phenylacetamide

Despite a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies concerning the thermodynamic properties or molecular interactions of the chemical compound 2-ethoxy-N-methyl-N-phenylacetamide could be located.

The requested analysis, which was to include detailed information on interaction enthalpies, Gibbs free energies, entropy, heat capacity, zero vibrational energy, and interactions with biological systems such as proteins and polymer nanoparticles, could not be completed. The search for relevant research findings, necessary for populating the specified sections and creating data tables, yielded no results for this particular molecule.

Therefore, the generation of an article based on the provided outline is not possible at this time due to the apparent lack of published research on the computational and theoretical aspects of 2-ethoxy-N-methyl-N-phenylacetamide.

Mechanistic Reaction Studies Involving 2 Ethoxy N Methyl N Phenylacetamide and Its Analogues

Hydrolysis Mechanisms and Kinetics

Amides are generally stable compounds, but their hydrolysis can be achieved under acidic, alkaline, or enzymatic conditions. byjus.com The hydrolysis of a tertiary amide like 2-ethoxy-N-methyl-N-phenylacetamide involves the cleavage of the resilient amide C-N bond to yield 2-ethoxyacetic acid and N-methylaniline.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of amides is a reaction that requires heating with a strong acid in an aqueous solution. chemguide.co.uklibretexts.orgyoutube.com The mechanism for a tertiary amide such as 2-ethoxy-N-methyl-N-phenylacetamide generally proceeds through a bimolecular pathway, often designated as the A-2 or AAC2 mechanism. cdnsciencepub.combham.ac.ukjcsp.org.pk

The key steps are as follows:

Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the carbonyl oxygen atom by a hydronium ion (H₃O⁺). byjus.comyoutube.comacs.org This step is crucial because the lone pair on the amide nitrogen is delocalized through resonance, making the carbonyl oxygen the more basic site. youtube.com This protonation significantly increases the electrophilicity of the carbonyl carbon. byjus.comyoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. acs.orgallen.in This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A series of proton transfers occurs. An amine is typically a poor leaving group, so to facilitate its departure, it must be protonated. youtube.commasterorganicchemistry.com A water molecule in the solution can deprotonate the attached oxonium group, and another protonates the nitrogen atom of the N-methylaniline group.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated amine (N-methylanilinium ion) as a good leaving group. youtube.commasterorganicchemistry.com

This A-2 mechanism involves the participation of a water molecule in the rate-determining step, which is typically the attack on the protonated substrate. jcsp.org.pkresearchgate.net

Alkaline Hydrolysis Reaction Pathways

Alkaline hydrolysis of amides is achieved by heating with a strong base, such as aqueous sodium hydroxide (B78521). libretexts.orgyoutube.com For tertiary amides, which are generally more resistant to hydrolysis than primary or secondary amides, this reaction can be particularly slow. arkat-usa.org The reaction is typically second-order, being first-order in both the amide and the hydroxide ion. researchgate.netchemrxiv.org

The established mechanism involves the following steps:

Nucleophilic Attack : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. byjus.comallen.in This is the initial and often rate-determining step for tertiary amides. uregina.ca

Formation of a Tetrahedral Intermediate : This attack results in the formation of a tetrahedral alkoxide intermediate. byjus.comlibretexts.org

Elimination of the Amide Anion : The intermediate then collapses. Unlike in acid-catalyzed hydrolysis, the leaving group is an amide anion (in this case, [CH₃(C₆H₅)N]⁻), which is a very strong base and thus a poor leaving group. chemistrysteps.com This step is highly unfavorable but is driven forward by the subsequent acid-base reaction. libretexts.orgchemistrysteps.com

Irreversible Acid-Base Reaction : The expelled amide anion immediately acts as a strong base, deprotonating the newly formed carboxylic acid (2-ethoxyacetic acid) to give a carboxylate salt (sodium 2-ethoxyacetate) and the neutral amine (N-methylaniline). libretexts.org This final, irreversible deprotonation step drives the equilibrium towards the products.

Role of Solvent Molecules and Solvation Effects

Solvent molecules, particularly water in aqueous reactions, play a role beyond being a simple reactant. allen.in Their effects on reaction kinetics are significant.

Proton Transport : In acid-catalyzed hydrolysis, water molecules facilitate proton transfer through a Grotthuss-type mechanism of proton hopping across a hydrogen-bonded network. researchgate.net

Transition State Solvation : The stability of the transition state is heavily influenced by its interaction with the solvent. In base-catalyzed hydrolysis, computational studies on model amides have shown that the transition state for the formation of the tetrahedral intermediate is stabilized by a specific number of water molecules. acs.orgnih.govuky.edu These water molecules form hydrogen bonds with the attacking hydroxide ion and the carbonyl oxygen, lowering the energy barrier. nih.gov

Steric Hindrance : The substituents on the amide can sterically hinder the approach of solvating water molecules. For N,N-disubstituted amides like 2-ethoxy-N-methyl-N-phenylacetamide, the bulky groups on the nitrogen atom can impede solvation of the transition state, leading to destabilization and a higher activation energy compared to less substituted amides. nih.govuky.edu

Aprotic Solvents : In non-aqueous conditions, using aprotic solvents can enhance the rate of alkaline hydrolysis. In such solvents, the hydroxide ion is less solvated and therefore acts as a stronger, more reactive nucleophile. arkat-usa.org

Transition State Characterization and Activation Energies

The characterization of the transition state provides insight into the reaction mechanism and its energy requirements.

Acid-Catalyzed Hydrolysis (A-2) : The transition state for the A-2 mechanism (specifically the AOT2 variant involving an O-protonated amide) has a structure resembling the tetrahedral intermediate with significant oxonium ion character. cdnsciencepub.com It requires strong solvation by hydrogen bonding and is destabilized by a decrease in the activity of water in highly concentrated acid solutions. cdnsciencepub.com

Base-Catalyzed Hydrolysis : For the base-catalyzed pathway, the rate-determining step for tertiary amides is generally the formation of the tetrahedral intermediate. uregina.caacs.orgnih.gov The activation energy is influenced by substituent effects. Theoretical calculations have provided free energy barriers for the hydrolysis of several amides, which align well with experimental data. These values illustrate the relative reactivity of different amide structures.

Below is a table of calculated and experimental free energy barriers for the base-catalyzed hydrolysis of some analogous amides.

| Amide | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |

|---|---|---|

| Formamide | 21.6 | 21.2 |

| N-methylacetamide | 22.7 | 21.5 |

| N,N-dimethylformamide (DMF) | 23.1 | 22.6 |

| N,N-dimethylacetamide (DMA) | 26.0 | 24.1 |

Data sourced from computational studies on base-catalyzed amide hydrolysis. nih.govuky.edu

The data shows that increasing substitution on the nitrogen atom, as in N,N-dimethylacetamide (an analogue of 2-ethoxy-N-methyl-N-phenylacetamide), increases the activation energy, reflecting lower reactivity.

Enzymatic Hydrolysis and Acyl Transfer Mechanisms

Enzymes known as amidases (or proteases for peptide bonds) can catalyze the hydrolysis of amides under mild physiological conditions. masterorganicchemistry.comoup.com

Hydrolysis Mechanism : The mechanism for enzymes acting on secondary amides often involves a catalytic triad (B1167595) (e.g., Serine-Histidine-Aspartate) that facilitates a nucleophilic attack on the amide carbonyl, leading to the formation of a tetrahedral intermediate and then a covalent acyl-enzyme intermediate. nih.gov However, tertiary amides like 2-ethoxy-N-methyl-N-phenylacetamide lack the N-H proton, which is crucial for stabilization in the traditional mechanism. It has been proposed that enzymes capable of hydrolyzing tertiary amide bonds may utilize an alternative mechanism involving an anti nucleophilic attack and protonation of the amide nitrogen. acs.org

Acyl Transfer : Many amidases also exhibit acyl transfer activity, where in the presence of a suitable nucleophile like hydroxylamine, the acyl group is transferred from the amide to the nucleophile, forming a new product (a hydroxamic acid) in competition with hydrolysis. nih.govresearchgate.net This reaction often proceeds via a Ping-Pong Bi-Bi mechanism, where the amide binds and acylates the enzyme, the amine product is released, and then the nucleophile (hydroxylamine) binds and deacylates the enzyme. nih.govresearchgate.net

The efficiency of acyl transfer is highly dependent on the amide structure, as shown by the kinetic constants for an amidase from Rhodococcus sp. with various amides.

| Acyl Donor (Amide) | Kmamide (mM) | kcat (s-1) | KmNH₂OH (mM) |

|---|---|---|---|

| Butyramide (B146194) | 0.1 | 229 | 150 |

| Hexanoamide | 0.1 | 333 | 200 |

| Benzamide | 0.1 | 14 | 200 |

| Acrylamide | 10 | 111 | 5 |

| Acetamide (B32628) | 100 | 111 | 20 |

Kinetic constants for the acyl transfer reaction catalyzed by an amidase from Rhodococcus sp. R312. nih.gov

The data indicates that while the enzyme has a high affinity (low Km) for amides with hydrophobic side chains like butyramide and benzamide, the turnover rate (kcat) can be sterically hindered by bulky groups. nih.gov

Thermal Decomposition and Pyrolysis Mechanisms

The thermal stability of amides is a critical consideration in high-temperature applications. Tertiary amines and amides generally exhibit higher thermal stability than their primary and secondary counterparts. nih.gov However, degradation does occur at elevated temperatures, typically above 120–135 °C, and can be influenced by the chemical environment. nih.govmdpi.comresearchgate.net

The decomposition of 2-ethoxy-N-methyl-N-phenylacetamide would likely follow pathways observed for other tertiary amides and N-phenyl substituted compounds.

Decomposition Pathways : Thermal degradation can proceed through various mechanisms, including intramolecular elimination reactions. For some N-substituted amides, decomposition involves a six-membered cyclic transition state, leading to the formation of smaller, more stable molecules. nih.gov

Free-Radical Mechanisms : At higher pyrolysis temperatures, decomposition is often dominated by free-radical chain reactions. researchgate.net The initial step is typically the homolytic cleavage of the weakest bond to form radicals. researchgate.net For a molecule like 2-ethoxy-N-methyl-N-phenylacetamide, potential cleavage sites include the C-N bond, the C-C bond alpha to the carbonyl, or bonds within the ethoxy group.

Influence of Substituents : The presence of the N-phenyl group can influence the decomposition mechanism. In related structures, the orientation of the phenyl ring affects electron delocalization and the activation energy of the decomposition reaction. nih.gov Lignin model compounds containing phenyl ether linkages show that decomposition can be initiated by the cleavage of ether bonds or side chains, leading to the formation of phenolic and other aromatic products. researchgate.netmdpi.com

Mechanistic Insights into Amide Bond Formation

The formation of the amide bond in 2-ethoxy-N-methyl-N-phenylacetamide is a classic example of nucleophilic acyl substitution. This section delves into the mechanistic details of this reaction, exploring the pathways, intermediates, and kinetic aspects that govern the transformation of N-methylaniline and 2-ethoxyacetyl chloride into the final amide product.

Elucidation of Reaction Pathways and Intermediates

The reaction between N-methylaniline and 2-ethoxyacetyl chloride to yield 2-ethoxy-N-methyl-N-phenylacetamide proceeds through a well-established nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk This pathway is characteristic of the reactions of acyl chlorides with amines and involves a multi-step process. chemguide.co.ukchemguide.co.uk

The initial step of the reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N-methylaniline at the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride. chemguide.co.uk This attack is facilitated by the partial positive charge on the carbonyl carbon, which arises from the electron-withdrawing effects of both the chlorine atom and the oxygen atom. The approach of the nucleophilic amine to the carbonyl carbon leads to the rehybridization of the carbonyl carbon from sp² to sp³.

The tetrahedral intermediate is unstable and rapidly proceeds to the elimination stage. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. chemguide.co.ukchemguide.co.uk Chloride is a good leaving group, which facilitates this step.

Following the elimination of the chloride ion, a protonated amide is formed. To complete the reaction and yield the neutral amide product, a base is required to remove the proton from the nitrogen atom. In many synthetic protocols, a second equivalent of the amine (N-methylaniline) or an added non-nucleophilic base serves this purpose. derpharmachemica.com The final products of the reaction are 2-ethoxy-N-methyl-N-phenylacetamide and, if N-methylaniline is used as the base, N-methylanilinium chloride.

Nucleophilic Attack: N-methylaniline attacks the carbonyl carbon of 2-ethoxyacetyl chloride.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of Leaving Group: The chloride ion is eliminated, and the carbonyl double bond is reformed.

Deprotonation: A base removes the proton from the nitrogen atom to give the final amide product.

A visual representation of the proposed reaction mechanism is detailed in the figure below.

Kinetic Studies of Amidation Reactions

The rate of acylation is significantly influenced by the electronic and steric properties of both the amine and the acylating agent. The presence of the electron-donating methyl group on the nitrogen of N-methylaniline increases its nucleophilicity compared to aniline (B41778), which would be expected to increase the reaction rate. Conversely, the steric hindrance from the methyl group might slightly decrease the rate compared to a primary amine.

The 2-ethoxy group on the acetyl chloride is an electron-withdrawing group due to the inductive effect of the oxygen atom, which should increase the electrophilicity of the carbonyl carbon and thus increase the reaction rate. However, the potential for intramolecular interactions or steric hindrance from the ethoxy group could also play a role in the reaction kinetics.

To provide a comparative context for the reactivity in amidation reactions, the following table presents kinetic data for the acylation of anilines with different acylating agents. It is important to note that these are analogous reactions, and the specific rate constants for the formation of 2-ethoxy-N-methyl-N-phenylacetamide may differ.

| Amine | Acylating Agent | Solvent | Rate Constant (k) | Reference |

| Aniline | Benzoyl Chloride | Benzene (B151609) | 6.96 x 10⁻³ L mol⁻¹ s⁻¹ | researchgate.net |

| p-Toluidine | Benzoyl Chloride | Benzene | 2.15 x 10⁻² L mol⁻¹ s⁻¹ | researchgate.net |

| p-Chloroaniline | Benzoyl Chloride | Benzene | 1.03 x 10⁻³ L mol⁻¹ s⁻¹ | researchgate.net |

This table is for illustrative purposes to show the relative reactivity of different anilines in acylation reactions. The conditions and specific reactants differ from the title reaction.

The data in the table illustrates that electron-donating groups on the aniline (like the methyl group in p-toluidine) increase the reaction rate, while electron-withdrawing groups (like the chloro group in p-chloroaniline) decrease the rate compared to aniline. This trend supports the expectation that N-methylaniline would be a reactive nucleophile in this amidation reaction.

Role of 2 Ethoxy N Methyl N Phenylacetamide Derivatives in Advanced Materials and Catalysis

Applications in Polymer Chemistry

The utility of a chemical compound in polymer chemistry can be multifaceted, ranging from serving as a fundamental monomeric unit to acting as an additive that modifies the properties of the final polymer. While specific research on 2-ethoxy-N-methyl-N-phenylacetamide in this domain is not widely documented, the behavior of related tertiary amides and N-alkoxyamines provides a basis for understanding their potential contributions.

As Building Blocks for Polymer Synthesis

The direct polymerization of 2-ethoxy-N-methyl-N-phenylacetamide as a monomer is not a commonly cited application in scientific literature. Typically, polymerization involves monomers with reactive functional groups that can readily undergo chain-growth or step-growth reactions. For a molecule to serve as a building block, it generally requires at least two reactive sites to form a long polymer chain.

However, derivatives of this compound could be designed to be polymerizable. For instance, introducing a polymerizable group, such as a vinyl or styrenic moiety, onto the phenyl ring would render the molecule a functional monomer. The resulting polymer would feature the N-ethoxy-N-phenylacetamide group as a pendant side chain.

| Monomer Functionalization Strategy | Potential Polymer Type | Resulting Polymer Characteristics |

| Introduction of a vinyl group on the phenyl ring | Addition Polymerization | Thermoplastic with pendant N-ethoxy-N-phenylacetamide groups |

| Synthesis of a diol derivative for condensation | Step-Growth Polymerization (e.g., with a diacid) | Polyester with the amide moiety integrated into the backbone or side chain |

These hypothetical polymers would possess unique properties imparted by the bulky and polar side groups, potentially influencing solubility, thermal stability, and affinity for specific molecules or surfaces.

Influence on Polymer Crystallization and Mechanical Properties

Additives can significantly alter the crystallization behavior and, consequently, the mechanical properties of polymers. uni-hannover.de They can act as nucleating agents, promoting crystallization, or as inhibitors, retarding it. Tertiary amides, due to their polarity and ability to interact with polymer chains without forming strong, directional hydrogen bonds like primary or secondary amides, can function as specialized plasticizers or processing aids.

The introduction of 2-ethoxy-N-methyl-N-phenylacetamide or its derivatives into a polymer matrix could have several effects:

Disruption of Chain Packing: The bulky nature of the N-phenyl and N-ethoxy groups would likely disrupt the regular packing of polymer chains, potentially lowering the degree of crystallinity and increasing the amorphous content. This typically leads to increased flexibility and decreased stiffness.

Plasticization Effect: By inserting themselves between polymer chains, these molecules can reduce intermolecular forces, lowering the glass transition temperature (Tg) and making the material more pliable.

Surface Modification: If a derivative is used as a copolymer, the amide-containing segments might migrate to the surface, altering surface properties like wettability and adhesion.

While specific data on this compound is unavailable, the general effects of non-hydrogen-bond-donating polar additives are well-established principles in polymer science. uni-hannover.de

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. Hydrogen bonding is a cornerstone of this field, and amide groups are a particularly important motif.

Self-Assembly Driven by Amide Motifs

Self-assembly is the spontaneous organization of molecules into ordered structures. In biological systems and synthetic materials, the amide linkage is a primary driver of self-assembly due to its ability to form strong and directional hydrogen bonds. However, the nature of the amide is critical. Primary and secondary amides, which possess N-H hydrogen bond donors, can form extensive, predictable networks, such as tapes or sheets.

2-ethoxy-N-methyl-N-phenylacetamide is a tertiary amide and lacks an N-H bond. Therefore, it cannot act as a hydrogen bond donor. fiveable.me Its role in self-assembly is fundamentally different. It can only participate as a hydrogen bond acceptor, using the lone pairs of electrons on its carbonyl oxygen. researchgate.netrsc.org This prevents it from forming the classic self-complementary hydrogen-bonded chains that are characteristic of other amides. Instead, its self-assembly would be governed by weaker dipole-dipole and van der Waals interactions, or it would require the presence of other molecules that can act as hydrogen bond donors.

Design and Engineering of Hydrogen-Bonded Networks

The design of hydrogen-bonded networks relies on the predictable geometry and interaction strength of donor and acceptor sites. While 2-ethoxy-N-methyl-N-phenylacetamide cannot form a network by itself, it can be engineered into a multi-component system. nih.govnih.gov

By co-crystallizing or mixing it with a suitable hydrogen bond donor (e.g., a phenol, a carboxylic acid, or a primary/secondary amide), a defined network can be formed where the tertiary amide acts as a terminus or a node. The carbonyl oxygen is the primary hydrogen bond acceptor site. rsc.orgnih.gov The strength of this interaction is influenced by steric factors; bulky substituents near the carbonyl group can hinder the approach of a donor molecule. researchgate.netrsc.org

| Amide Type | H-Bond Donor Sites | H-Bond Acceptor Sites | Potential for Self-Assembly |

| Primary (R-CONH₂) | 2 (on N) | 1 (on O) | High (forms 2D networks) |

| Secondary (R-CONH-R') | 1 (on N) | 1 (on O) | High (forms 1D chains/tapes) |

| Tertiary (R-CONR'R") | 0 | 1 (on O) | Low (requires H-bond donor partner) |

This table illustrates the fundamental differences in hydrogen bonding capabilities, which dictates the design principles for creating networks with these motifs.

Formation of Supramolecular Polymers

Supramolecular polymers are polymeric arrays of monomeric units held together by reversible, non-covalent interactions. The formation of these polymers often relies on highly directional and cooperative interactions, such as the quadruple hydrogen bonds found in ureidopyrimidinone (UPy) systems or the strong chain-like interactions of secondary amides.

Given that 2-ethoxy-N-methyl-N-phenylacetamide derivatives cannot form the repeating, self-complementary hydrogen bonds necessary for most supramolecular polymerization, their incorporation into such structures would be unconventional. A potential role could be as a "chain capper" or "terminator." In a system based on, for example, secondary amides forming a supramolecular chain, the introduction of a tertiary amide derivative could bind to the end of the chain, preventing further polymerization and thus controlling the length of the supramolecular assembly. Alternatively, a derivative featuring two distinct hydrogen bond acceptor sites could potentially link two different supramolecular chains together, acting as a non-covalent cross-linker if paired with appropriate donor-functionalized polymers. The development of such systems often involves "self-sorting," where molecules preferentially bind to their ideal partners. nih.gov

Lack of Publicly Available Research Hinders Exploration of 2-ethoxy-N-methyl-N-phenylacetamide in Advanced Materials and Catalysis

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research on the specific chemical compound 2-ethoxy-N-methyl-N-phenylacetamide in the fields of advanced materials and catalysis. Consequently, a detailed analysis of its role in organometallic chemistry, including ligand design, homogeneous catalysis, and the effects of its ligand environment on catalytic reactivity, cannot be provided at this time.

The exploration of novel chemical compounds as ligands for metal complexes is a vibrant area of research, driving innovations in catalysis and materials science. Typically, the scientific community disseminates such findings through peer-reviewed journals, patents, and conference proceedings. The lack of such documentation for 2-ethoxy-N-methyl-N-phenylacetamide suggests that its synthesis and application in these specific areas have not been a focus of reported academic or industrial research.

While general principles of organometallic chemistry and catalysis can be discussed, applying them specifically to 2-ethoxy-N-methyl-N-phenylacetamide without experimental or theoretical data would be speculative and would not meet the standards of a scientifically accurate and informative article. The requested detailed research findings and data tables for sections concerning its use as a ligand, its role in homogeneous catalysis, and the effects of its ligand environment are contingent on the existence of primary research, which appears to be unavailable in the public domain.

For context, research in this area would typically involve the synthesis of the acetamide (B32628) derivative, followed by its reaction with various metal precursors to form organometallic complexes. These new complexes would then be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine their structure and bonding. Subsequently, their catalytic activity would be tested in various chemical transformations, and the influence of the ligand's electronic and steric properties on the catalytic performance would be investigated. The absence of such studies for 2-ethoxy-N-methyl-N-phenylacetamide makes it impossible to fulfill the detailed requirements of the proposed article.

It is important to note that information on structurally related compounds, such as other N,N-disubstituted acetamides or different alkoxy-N-arylacetamides, does exist. For instance, research on 2-chloro-N-methyl-N-phenylacetamide has shown its utility as a precursor for ligands in lanthanide complexes. Additionally, studies on N-alkoxy amines have demonstrated their potential in catalytic transformations. However, these findings cannot be directly extrapolated to provide a detailed and accurate account for 2-ethoxy-N-methyl-N-phenylacetamide without specific research on this particular compound.

Therefore, until research focusing on 2-ethoxy-N-methyl-N-phenylacetamide is conducted and published, a comprehensive article on its role in advanced materials and catalysis as outlined cannot be generated.

Q & A

Q. What are the common synthetic routes for 2-ethoxy-N-methyl-N-phenylacetamide, and how can reaction conditions be optimized?

Methodological Answer: A viable approach involves nucleophilic substitution of a halogenated precursor (e.g., 2-chloro-N-methyl-N-phenylacetamide) with sodium ethoxide. Adapting protocols from analogous acetamide syntheses, refluxing the precursor with sodium ethoxide in a toluene/water solvent system (8:2 v/v) for 5–7 hours under controlled pH can yield the ethoxy derivative . Purification via recrystallization (ethanol) or liquid-liquid extraction (ethyl acetate) is recommended. Reaction optimization should focus on stoichiometric ratios (e.g., 1.5–2.0 equivalents of sodium ethoxide), solvent polarity, and temperature control to minimize byproducts.

Q. What spectroscopic methods are recommended for characterizing 2-ethoxy-N-methyl-N-phenylacetamide, and how should conflicting data be resolved?

Methodological Answer:

- NMR : Use H and C NMR to confirm ethoxy (-OCHCH) and N-methyl groups. For example, the ethoxy methyl protons typically appear as a quartet at δ 1.2–1.4 ppm, while the N-methyl group resonates as a singlet at δ 3.0–3.3 ppm .

- IR : Validate the acetamide carbonyl stretch (1650–1680 cm) and ether C-O bond (1100–1250 cm).

- X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths via single-crystal analysis using programs like SHELXL for refinement . Cross-validate conflicting data by repeating experiments under identical conditions and comparing with computational predictions (e.g., DFT-calculated spectra) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study 2-ethoxy-N-methyl-N-phenylacetamide's reactivity or interactions?

Methodological Answer:

- DFT Analysis : Optimize the molecular geometry using Gaussian or ORCA software at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and assess stability under varying conditions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). Parameterize the ligand with GAFF force fields and validate docking poses against crystallographic data, if available . Adjust scoring functions to account for the ethoxy group’s steric effects.

Q. What crystallographic techniques are suitable for determining the crystal structure, and how do programs like SHELX assist in refinement?

Methodological Answer:

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing or Patterson methods. For twinned or low-resolution data, SHELXD’s dual-space algorithms improve solution robustness .

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Use the SQUEEZE tool to model disordered solvent regions .

Q. How should researchers address discrepancies between experimental and computational data for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/IR spectra with DFT-simulated spectra (e.g., using Gaussian’s NMR prediction module). Adjust computational parameters (e.g., solvent model, basis set) to align with experimental conditions .

- Error Analysis : Quantify uncertainties in crystallographic data (e.g., R-factor, completeness) and recalibrate instrumentation if systematic errors (e.g., detector alignment) are suspected .

- Collaborative Workflows : Integrate multi-technique datasets (e.g., crystallography, spectroscopy, and docking) into platforms like CCDC or PubChem to identify outliers .

Safety and Best Practices

Q. What are the key safety considerations when handling 2-ethoxy-N-methyl-N-phenylacetamide in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents .

- Waste Management : Segregate halogenated and non-halogenated waste streams. Neutralize acidic/basic byproducts before disposal via certified hazardous waste contractors .

- Emergency Protocols : Maintain spill kits with absorbents (e.g., vermiculite) and ensure eyewash stations/safety showers are accessible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.